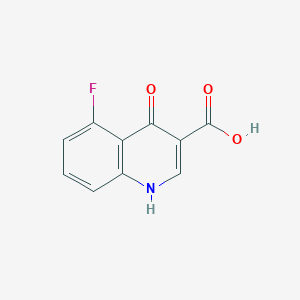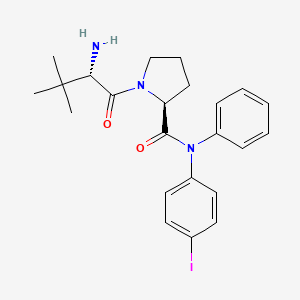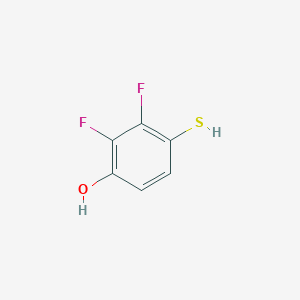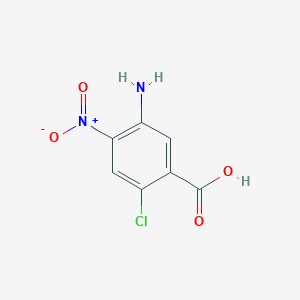
beta,beta-Difluoro leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-L-leucine is a fluorinated amino acid derivative of leucine, an essential branched-chain amino acid. The incorporation of fluorine atoms into organic molecules, such as amino acids, can significantly alter their chemical and biological properties. Fluorinated amino acids are valuable in medicinal chemistry, structural biology, and drug design due to their unique characteristics, including increased metabolic stability and altered lipophilicity .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of leucine derivatives using fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for converting alcohols, aldehydes, and ketones into their corresponding gem-difluorides under mild reaction conditions .
Industrial Production Methods
Industrial production of 3,3-Difluoro-L-leucine may involve large-scale fluorination processes using similar reagents and conditions as described above. The choice of fluorinating agent and reaction conditions can be optimized to achieve high yields and purity of the desired product. Additionally, continuous exchange cell-free protein synthesis (CFPS) has been employed to produce fluorinated amino acids, including 3,3-Difluoro-L-leucine, for use in protein engineering and structural studies .
化学反応の分析
Types of Reactions
3,3-Difluoro-L-leucine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in 3,3-Difluoro-L-leucine can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrogenation Reactions: Asymmetric transfer hydrogenation of 3,3-difluoro-substituted compounds can be achieved using chiral phosphoric acid catalysts and Hantzsch ester as the hydrogen source.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3-Difluoro-L-leucine include fluorinating agents (e.g., Deoxo-Fluor reagent), oxidizing agents, reducing agents, and hydrogenation catalysts. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of 3,3-Difluoro-L-leucine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated derivatives, while hydrogenation reactions can produce optically pure fluorinated compounds .
科学的研究の応用
3,3-Difluoro-L-leucine has several scientific research applications, including:
Structural Biology: The incorporation of fluorinated amino acids into proteins allows for the use of 19F nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics.
Medicinal Chemistry: Fluorinated amino acids are used in the design of peptide drugs with improved metabolic stability and bioavailability.
Protein Engineering: The use of fluorinated amino acids in protein synthesis can enhance the stability and catalytic properties of enzymes.
作用機序
The mechanism of action of 3,3-Difluoro-L-leucine involves its incorporation into proteins and peptides, where it can influence their structure and function. The presence of fluorine atoms can alter the lipophilicity, metabolic stability, and binding interactions of the compound. In structural biology, 3,3-Difluoro-L-leucine can be used as a probe to study protein-ligand interactions and protein dynamics using 19F NMR spectroscopy .
類似化合物との比較
Similar Compounds
5,5’-Difluoro-L-leucine: Another fluorinated leucine derivative with similar properties and applications.
3,3-Difluoroalanine: A fluorinated alanine derivative used in protein engineering and structural studies.
3,3,3-Trifluoroalanine: A highly fluorinated alanine derivative with unique chemical and biological properties.
Uniqueness of 3,3-Difluoro-L-leucine
3,3-Difluoro-L-leucine is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 3-position of the leucine molecule enhances its metabolic stability and lipophilicity, making it a valuable tool in medicinal chemistry and structural biology .
特性
分子式 |
C6H11F2NO2 |
|---|---|
分子量 |
167.15 g/mol |
IUPAC名 |
(2R)-2-amino-3,3-difluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H11F2NO2/c1-3(2)6(7,8)4(9)5(10)11/h3-4H,9H2,1-2H3,(H,10,11)/t4-/m1/s1 |
InChIキー |
XXVSVJMOOGHOQD-SCSAIBSYSA-N |
異性体SMILES |
CC(C)C([C@@H](C(=O)O)N)(F)F |
正規SMILES |
CC(C)C(C(C(=O)O)N)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12844292.png)
![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)




![3-Propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12844338.png)



![tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12844364.png)
![Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12844367.png)
![2-[(3S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-3-yl]acetic acid](/img/structure/B12844374.png)

